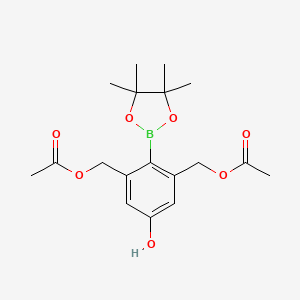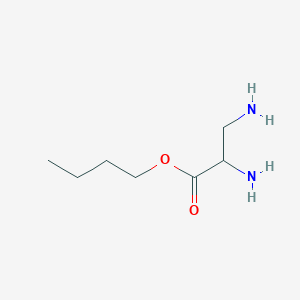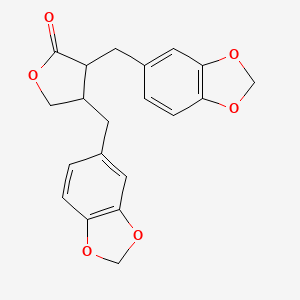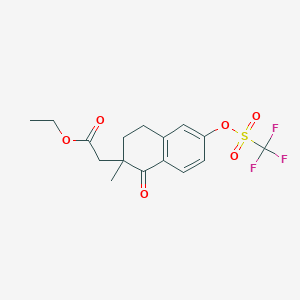
(5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a boronate ester group, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of 5-hydroxy-1,3-phenylene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. This reaction is usually catalyzed by a palladium complex and requires a base such as potassium carbonate.
Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for these reactions.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The boronate ester can be reduced to form the corresponding boronic acid.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Boronic acids
Substitution: Various substituted phenylene derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials.
Biology
In biological research, derivatives of this compound can be used as probes for studying enzyme activity and protein interactions. The boronate ester group can form reversible covalent bonds with diols, making it useful for targeting specific biomolecules.
Medicine
In medicine, this compound and its derivatives have potential applications in drug development. The ability to modify the boronate ester group allows for the design of molecules with specific biological activities.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate involves its ability to form reversible covalent bonds with diols. This interaction can inhibit the activity of enzymes that require diols for their function, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the acetylated hydroxyl groups.
Boronate Esters: Various boronate esters with different substituents can be compared based on their reactivity and stability.
Uniqueness
The unique combination of the boronate ester and acetylated hydroxyl groups in (5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate provides it with distinct reactivity and stability, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H25BO7 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
[3-(acetyloxymethyl)-5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C18H25BO7/c1-11(20)23-9-13-7-15(22)8-14(10-24-12(2)21)16(13)19-25-17(3,4)18(5,6)26-19/h7-8,22H,9-10H2,1-6H3 |
InChI Key |
SEKOYHIPCXAWPE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2COC(=O)C)O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14798643.png)
![1H-Pyrrole-2-carboxylic acid, 1-ethyl-3,5-dimethyl-4-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-, ethyl ester](/img/structure/B14798645.png)
![6-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14798651.png)
![dimethyl (1S,4aS,7S,7aS)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B14798656.png)

![N-[4-({2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14798677.png)



![(1R,2R,8S,12R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B14798697.png)
![3,4-dimethyl-N-[(E)-pyridin-3-ylmethylidene]aniline](/img/structure/B14798699.png)
![2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole](/img/structure/B14798719.png)


